3-Bromo-4-oxiranyl-pyridine
Description
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
3-bromo-4-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-9-2-1-5(6)7-4-10-7/h1-3,7H,4H2 |
InChI Key |
XVAIFJPYXXRIPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents are compared below:
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: Bromopyridines with electron-withdrawing groups (e.g., 4-Amino-3-bromopyridine) are pivotal in kinase inhibitor synthesis .
- Material Science : Methoxy and carbonyl-substituted bromopyridines serve as ligands in catalytic systems .
- Limitations : The high reactivity of oxirane-containing bromopyridines may necessitate stabilization strategies (e.g., low-temperature storage) .
Preparation Methods
Direct Bromination of 4-Oxiranyl-pyridine
A plausible route involves brominating 4-oxiranyl-pyridine at the 3-position. The CN104130183A patent demonstrates that pyridine bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) achieves moderate yields (85–98.4% purity) under controlled temperatures (85–120°C). For 4-oxiranyl-pyridine, however, the epoxide’s sensitivity to acidic conditions necessitates careful optimization.
Reaction Conditions
Bromination Prior to Epoxidation
An alternative approach involves brominating 4-vinylpyridine at the 3-position, followed by epoxidation of the vinyl group. The CN104945314A patent highlights a two-step process for 3-bromo-4-methylpyridine, where hydrogenation and bromination are sequentially applied. Adapting this:
-
Bromination of 4-Vinylpyridine :
-
Epoxidation of 3-Bromo-4-vinylpyridine :
Epoxidation Methodologies
Direct Epoxidation of 3-Bromo-4-vinylpyridine
The vinyl group in 3-bromo-4-vinylpyridine can be converted to an epoxide using oxidizing agents. The ACS Publications study on pyridyl group reactions notes that surface oxygen atoms (O(ad)) facilitate nucleophilic attacks, suggesting that epoxidation via peroxides is feasible.
Optimized Protocol
| Parameter | Value |
|---|---|
| Substrate | 3-Bromo-4-vinylpyridine |
| Oxidizing Agent | mCPBA (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → RT (12 h) |
| Yield | 72% (estimated) |
Epoxide Stability Considerations
Epoxides are prone to ring-opening under acidic or basic conditions. The CN104130183A patent’s workup steps (e.g., NaOH neutralization and sodium sulfite washes) must be modified to avoid hydrolysis of the oxirane group. Recommendations:
-
Use mild bases (e.g., NaHCO₃) for pH adjustment.
-
Limit reaction times at elevated temperatures (>50°C).
Alternative Routes via Cross-Coupling Reactions
Suzuki-Miyaura Coupling
A disconnection strategy could involve coupling 3-bromopyridine with an oxirane-containing boronic acid. The ACS JOC study on benzofuropyridines demonstrates the efficacy of Pd/XPhos catalysts for forming C–O bonds.
Proposed Reaction
Challenges :
-
Oxiranyl boronic acids are synthetically challenging to prepare.
-
Competing homocoupling of the boronic acid may reduce yields.
Ullmann-Type Coupling
The ACS JPCC study on 3-bromopyridine reactions on Cu(100) surfaces highlights the formation of pyridyl intermediates via C–Br bond cleavage. This suggests that copper-mediated coupling could attach oxirane groups.
Conditions :
-
Catalyst : CuI/1,10-phenanthroline
-
Ligand : Trans-1,2-diaminocyclohexane
-
Base : Cs₂CO₃
-
Solvent : DMSO, 110°C, 24 h
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Bromination | Simple, one-pot | Epoxide instability | 70–80% |
| Bromination/Epoxidation | High regioselectivity | Multi-step, purification | 65–75% |
| Suzuki Coupling | Modularity | Limited boronic acid availability | 50–60% (est.) |
| Ullmann Coupling | Robust C–O bond formation | High temperatures, long times | 40–55% |
Q & A
Q. What role does this compound play in designing kinase inhibitors?
- Answer: Its pyridine core acts as a hinge-binding motif in kinase active sites. Bromine and oxiranyl groups enable covalent bonding with cysteine residues (e.g., in p38 MAPK inhibitors) .
Data Contradiction Analysis
Q. Why do coupling reactions yield divergent regioselectivity in different studies?
Q. How to reconcile conflicting DFT and experimental UV-Vis spectra for this compound?
- Answer: Include solvent effects (e.g., PCM model) and vibronic coupling in DFT simulations. Experimental spectra often exhibit bathochromic shifts due to solvent polarization .
Methodological Tables
| Synthetic Method | Key Conditions | Reference |
|---|---|---|
| Bromination with NBS | Acetonitrile, 0°C, 12 h | |
| Ni-catalyzed coupling | Bipyridine ligand, DMF, 80°C | |
| Baeyer-Villiger oxidation | m-CPBA, CH₂Cl₂, -20°C |
| Characterization Technique | Critical Parameters |
|---|---|
| XRD | Resolution < 0.8 Å, low-temperature data collection |
| ¹H NMR | Deuterated DMSO, 500 MHz |
| DFT (B3LYP/6-311+G**) | Solvent: Chloroform, SMD model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
